Cas no 887459-52-1 (N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide)

N-(2E)-3-(2-エトキシエチル)-2,3-ジヒドロ-1,3-ベンゾチアゾール-2-イリデン-2,3-ジメトキシベンズアミドは、高度に特異的な化学構造を持つ有機化合物です。ベンゾチアゾール骨格とジメトキシベンズアミド基の組み合わせにより、優れた分子安定性と反応性を兼ね備えています。特に、エトキシエチル基の導入により溶解性が向上し、有機溶媒中での取り扱いが容易です。この化合物は医薬品中間体や機能性材料の合成において、重要なビルディングブロックとしての応用が期待されます。また、その特異的な電子供与性と立体構造は、触媒反応や配位化学の分野での利用可能性を示唆しています。

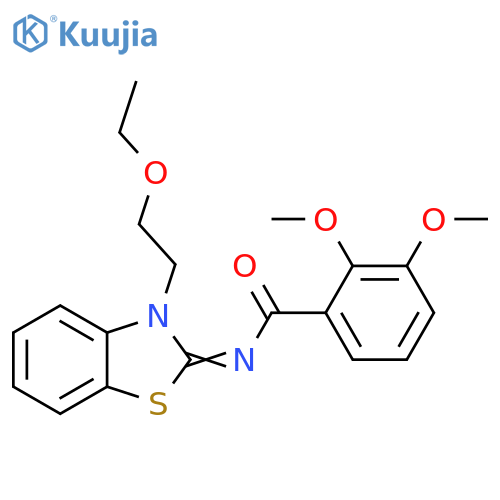

887459-52-1 structure

商品名:N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide

N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide

- Benzamide, N-[3-(2-ethoxyethyl)-2(3H)-benzothiazolylidene]-2,3-dimethoxy-

- AKOS024656023

- F2516-0373

- N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide

- (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

- SR-01000020889

- 887459-52-1

- N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide

- SR-01000020889-1

-

- インチ: 1S/C20H22N2O4S/c1-4-26-13-12-22-15-9-5-6-11-17(15)27-20(22)21-19(23)14-8-7-10-16(24-2)18(14)25-3/h5-11H,4,12-13H2,1-3H3

- InChIKey: DFZDMECMJLKUEV-UHFFFAOYSA-N

- ほほえんだ: C(N=C1N(CCOCC)C2=CC=CC=C2S1)(=O)C1=CC=CC(OC)=C1OC

計算された属性

- せいみつぶんしりょう: 386.13002836g/mol

- どういたいしつりょう: 386.13002836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 530

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 85.7Ų

じっけんとくせい

- 密度みつど: 1.23±0.1 g/cm3(Predicted)

- ふってん: 555.9±60.0 °C(Predicted)

- 酸性度係数(pKa): -1.23±0.20(Predicted)

N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2516-0373-20μmol |

N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |

887459-52-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2516-0373-15mg |

N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |

887459-52-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2516-0373-25mg |

N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |

887459-52-1 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2516-0373-4mg |

N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |

887459-52-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2516-0373-30mg |

N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |

887459-52-1 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2516-0373-40mg |

N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |

887459-52-1 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| A2B Chem LLC | BA64942-5mg |

N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |

887459-52-1 | 5mg |

$272.00 | 2024-04-19 | ||

| A2B Chem LLC | BA64942-10mg |

N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |

887459-52-1 | 10mg |

$291.00 | 2024-04-19 | ||

| Life Chemicals | F2516-0373-2μmol |

N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |

887459-52-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2516-0373-3mg |

N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |

887459-52-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 |

N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757

887459-52-1 (N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide) 関連製品

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 4964-69-6(5-Chloroquinaldine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬